6-hydroxyisoquinolin-1(2H)-one
Overview
Description
6-hydroxyisoquinolin-1(2H)-one (6-HIQ) is a naturally occurring compound found in a variety of plants, including the bark of the magnolia tree. It is a member of the isoquinoline family, which includes several biologically active compounds. 6-HIQ is a versatile compound that has been studied for its potential applications in medicine and scientific research.
Scientific Research Applications
Antioxidant Activity and Methodology
6-Hydroxyisoquinolin-1(2H)-one, along with its structural analogs, plays a significant role in antioxidant research. Analytical methods for determining antioxidant activity highlight the importance of various assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test, which assess the antioxidant capacity of compounds like 6-hydroxyisoquinolin-1(2H)-one. These methods are essential in understanding the chemical reactions, kinetics, or equilibrium states through spectrophotometry, indicating the compound's potential in antioxidant analysis or determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Neuroprotection and Antiaddictive Properties
Research has shown that certain isoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, exhibit neuroprotective, antiaddictive, and antidepressant-like activities. These compounds, closely related to 6-hydroxyisoquinolin-1(2H)-one, demonstrate potential therapeutic effects through the activation of the monoaminergic system, inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. Such findings indicate the significance of isoquinoline derivatives in addressing neurodegenerative diseases, depression, and substance addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Enzymatic Remediation of Organic Pollutants
The enzymatic treatment of organic pollutants in wastewater has gained attention, with enzymes such as laccases and peroxidases being used in the presence of redox mediators to enhance the degradation efficiency of recalcitrant compounds. This approach underscores the application of 6-hydroxyisoquinolin-1(2H)-one derivatives in environmental remediation, offering an innovative solution for the treatment of aromatic compounds in industrial effluents. The combination of enzymes and redox mediators, including compounds structurally related to 6-hydroxyisoquinolin-1(2H)-one, is expected to play a crucial role in future remediation efforts (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The primary target of 6-hydroxyisoquinolin-1(2H)-one is the phytopathogen Pythium recalcitrans . This compound has been synthesized and tested for its antioomycete activity against this pathogen, showing superior results compared to other antifungal agents .
Mode of Action
The mode of action of 6-hydroxyisoquinolin-1(2H)-one involves the disruption of the biological membrane systems of P. recalcitrans . This disruption likely leads to the death of the pathogen, thus exhibiting its antioomycete activity.
Biochemical Pathways
recalcitrans . This interference could potentially affect multiple biochemical pathways within the pathogen, leading to its death.
Result of Action
The result of the action of 6-hydroxyisoquinolin-1(2H)-one is the effective control of the phytopathogen P. recalcitrans. In vitro tests showed that the compound had a high potency against P. recalcitrans, with an EC50 value of 14 mM . Moreover, in vivo tests showed a preventive efficacy of 75.4% at a dose of 2.0 mg/pot .
properties
IUPAC Name |
6-hydroxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJZYOIXXVVQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440979 | |
Record name | 6-hydroxy-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxyisoquinolin-1(2H)-one | |
CAS RN |
252061-78-2 | |
Record name | 6-hydroxy-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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